molecular formula C17H17N3O4 B13713251 2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole

2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole

Cat. No.: B13713251
M. Wt: 327.33 g/mol
InChI Key: VPJPKCUUKRIRAQ-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole is a complex organic compound that features a benzyloxy group, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole typically involves multiple steps. One common route includes the initial formation of the benzyloxy and methoxy substituted phenyl ring, followed by nitration to introduce the nitro group. The final step involves the cyclization to form the dihydroimidazole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carbonyl or carboxyl groups.

Scientific Research Applications

2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group and has similar reactivity.

    2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran: Another compound with a benzyloxy and methoxy group, used in different applications.

    2-Substituted mercaptobenzimidazole derivatives: Similar in structure and used in medicinal chemistry.

Uniqueness

What sets 2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-(3-methoxy-2-nitro-4-phenylmethoxyphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C17H17N3O4/c1-23-16-14(24-11-12-5-3-2-4-6-12)8-7-13(15(16)20(21)22)17-18-9-10-19-17/h2-8H,9-11H2,1H3,(H,18,19)

InChI Key

VPJPKCUUKRIRAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C2=NCCN2)OCC3=CC=CC=C3

Origin of Product

United States

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